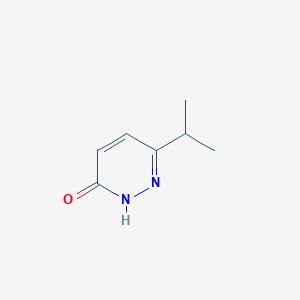

6-Isopropylpyridazin-3(2H)-one

Description

BenchChem offers high-quality 6-Isopropylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-4-7(10)9-8-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGPZRODNMXSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629901 | |

| Record name | 6-(Propan-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570416-36-3 | |

| Record name | 6-(1-Methylethyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570416-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propan-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Isopropylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Isopropylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone scaffolds are present in a variety of biologically active molecules, making the synthesis and characterization of novel derivatives a key area of research.[1][2][3] This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization profile for the title compound.

Synthesis of 6-Isopropylpyridazin-3(2H)-one

The synthesis of 6-Isopropylpyridazin-3(2H)-one can be achieved through a well-established route for 6-substituted pyridazinones: the condensation of a γ-ketoacid with hydrazine.[1][4] In this case, the key intermediate is 4-methyl-3-oxopentanoic acid.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of 4-methyl-3-oxopentanoic acid, followed by its cyclization with hydrazine hydrate.

Caption: Proposed two-step synthesis of 6-Isopropylpyridazin-3(2H)-one.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-oxopentanoic Acid

This protocol is adapted from general procedures for the synthesis of γ-ketoacids.

-

Materials: 3-Methyl-2-butanone, Glyoxylic acid, Sodium ethoxide, Ethanol, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

3-Methyl-2-butanone is added dropwise to the cooled sodium ethoxide solution with stirring.

-

A solution of glyoxylic acid in ethanol is then added slowly to the reaction mixture.

-

The mixture is stirred at room temperature for 12-18 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted ketone.

-

The aqueous layer is acidified with dilute hydrochloric acid to precipitate the product.

-

The crude 4-methyl-3-oxopentanoic acid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.

-

Step 2: Synthesis of 6-Isopropylpyridazin-3(2H)-one

This protocol is based on the general method for the cyclization of γ-ketoacids with hydrazine.[4]

-

Materials: 4-Methyl-3-oxopentanoic acid, Hydrazine hydrate, Ethanol.

-

Procedure:

-

A mixture of 4-methyl-3-oxopentanoic acid and an equimolar amount of hydrazine hydrate is refluxed in ethanol for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is evaporated under reduced pressure.

-

The resulting residue is triturated with cold water to induce crystallization.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

-

The crude 6-Isopropylpyridazin-3(2H)-one can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

Characterization of 6-Isopropylpyridazin-3(2H)-one

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not available in the searched literature. |

| Solubility | Expected to be soluble in polar organic solvents. |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.0 | Septet | 1H | -CH (CH₃)₂ |

| ~6.9 | Doublet | 1H | Pyridazinone ring proton (H4) |

| ~7.8 | Doublet | 1H | Pyridazinone ring proton (H5) |

| ~12.5 | Broad Singlet | 1H | N-H proton |

2.2.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH(C H₃)₂ |

| ~30 | -C H(CH₃)₂ |

| ~128 | Pyridazinone ring carbon (C4) |

| ~135 | Pyridazinone ring carbon (C5) |

| ~150 | Pyridazinone ring carbon (C6) |

| ~165 | Carbonyl carbon (C=O) |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3400 | N-H stretching |

| ~2960-2870 | C-H stretching (aliphatic) |

| ~1670 | C=O stretching (amide) |

| ~1600 | C=N stretching |

| ~1460 | C-H bending (aliphatic) |

2.2.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 138.0793 | [M]⁺ (Calculated Exact Mass) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - C₃H₇]⁺ |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical workflow to ensure the successful preparation and verification of the target compound.

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 6-Isopropylpyridazin-3(2H)-one. The proposed synthetic route is based on established and reliable chemical transformations. While experimental characterization data for this specific molecule is not widely published, the predicted data, based on sound spectroscopic principles and data from analogous structures, offers a valuable reference for researchers. This guide serves as a foundational resource for scientists and professionals engaged in the exploration of pyridazinone-based compounds for potential therapeutic applications. Further experimental validation of the proposed protocols and characterization data is encouraged to build upon the knowledge base for this class of compounds.

References

Navigating the Synthesis of 6-Isopropylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Pyridazinone derivatives have been explored for their potential as cardiovascular, anti-inflammatory, analgesic, and anticancer agents. The isopropyl substituent at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets, making its synthesis a key step in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthesis routes for 6-isopropylpyridazin-3(2H)-one, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Two principal and well-established methodologies for the synthesis of 6-substituted pyridazin-3(2H)-ones are particularly amenable to the preparation of 6-isopropylpyridazin-3(2H)-one. These routes are:

-

Route A: Cyclocondensation of a γ-Keto Acid with Hydrazine. This classic approach involves the reaction of a suitable γ-keto acid with hydrazine hydrate. For the synthesis of the target molecule, the key precursor is 4-oxo-5-methylhexanoic acid. The initial reaction typically forms the 4,5-dihydropyridazinone, which is subsequently dehydrogenated to yield the final aromatic pyridazinone.

-

Route B: One-Pot Reaction of a Methyl Ketone with Glyoxylic Acid and Hydrazine. This efficient one-pot procedure combines a methyl ketone, glyoxylic acid, and hydrazine hydrate to directly form the 6-substituted pyridazinone. In this case, isopropyl methyl ketone (3-methyl-2-butanone) serves as the starting material.

The selection of a particular route may depend on the availability of starting materials, desired scale, and purification considerations.

Experimental Protocols

Route A: From 4-Oxo-5-methylhexanoic Acid

This two-step synthesis first involves the formation of the dihydropyridazinone intermediate, followed by an oxidation step.

Step 1: Synthesis of 6-isopropyl-4,5-dihydropyridazin-3(2H)-one

-

Materials:

-

4-Oxo-5-methylhexanoic acid

-

Hydrazine hydrate (80-99% solution)

-

Ethanol or Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-oxo-5-methylhexanoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.

-

Wash the crude product with cold water and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

-

Step 2: Dehydrogenation to 6-Isopropylpyridazin-3(2H)-one

-

Materials:

-

6-isopropyl-4,5-dihydropyridazin-3(2H)-one

-

Bromine

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve the 6-isopropyl-4,5-dihydropyridazin-3(2H)-one from Step 1 in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the stirred mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the disappearance of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium thiosulfate solution to quench any remaining bromine.

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Route B: One-Pot Synthesis from Isopropyl Methyl Ketone

This streamlined approach offers a more direct path to the target compound.[2]

-

Materials:

-

Isopropyl methyl ketone (3-methyl-2-butanone)

-

Glyoxylic acid monohydrate

-

Hydrazine hydrate (80-99% solution)

-

Glacial Acetic Acid (can be used as solvent and catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine isopropyl methyl ketone (1 equivalent), glyoxylic acid monohydrate (1 equivalent), and glacial acetic acid.[2]

-

Heat the mixture with stirring, typically to around 100-110 °C, for 2-4 hours to facilitate the initial condensation reaction.

-

Cool the mixture slightly and then carefully add hydrazine hydrate (1.0-1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux for an additional 4-6 hours.

-

Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the key reactants and expected products for the described synthetic routes. Quantitative data such as typical yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Route | Key Starting Materials | Intermediate(s) | Final Product | Typical Yield (Analogous Reactions) |

| A | 4-Oxo-5-methylhexanoic acid, Hydrazine hydrate | 6-isopropyl-4,5-dihydropyridazin-3(2H)-one | 6-Isopropylpyridazin-3(2H)-one | 60-80% (overall) |

| B | Isopropyl methyl ketone, Glyoxylic acid, Hydrazine hydrate | Not isolated | 6-Isopropylpyridazin-3(2H)-one | 50-70% |

Characterization Data for 6-Isopropylpyridazin-3(2H)-one (CAS: 570416-36-3)

While comprehensive experimental spectral data for 6-isopropylpyridazin-3(2H)-one is not widely published, the following are predicted characteristic peaks based on its structure and data from analogous compounds.

-

¹H NMR:

-

A doublet for the methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

Two doublets in the aromatic region for the pyridazinone ring protons.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR:

-

Signals for the methyl and methine carbons of the isopropyl group.

-

Aromatic signals for the carbons of the pyridazinone ring.

-

A signal for the carbonyl carbon (C=O) at a downfield chemical shift.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) corresponding to the molecular weight of C₇H₁₀N₂O (138.17 g/mol ).

-

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic routes.

Caption: Workflow for the synthesis of 6-Isopropylpyridazin-3(2H)-one via Route A.

Caption: Workflow for the one-pot synthesis of 6-Isopropylpyridazin-3(2H)-one via Route B.

Conclusion

The synthesis of 6-isopropylpyridazin-3(2H)-one can be reliably achieved through established chemical transformations. The choice between the cyclocondensation of a γ-keto acid followed by dehydrogenation, and the more direct one-pot reaction of a methyl ketone, will depend on the specific needs and resources of the research setting. The detailed protocols and comparative data provided in this guide are intended to facilitate the efficient and successful synthesis of this valuable pyridazinone derivative, thereby supporting the advancement of research and development in medicinal chemistry. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

Biological Activity Screening of 6-Isopropylpyridazin-3(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives have garnered significant interest for their potential as therapeutic agents in various disease areas. This technical guide provides a comprehensive overview of the biological activity screening of pyridazin-3(2H)-one derivatives, with a special focus on the influence of substitution at the C6 position. While the 6-isopropyl substitution represents a potentially interesting modification, it is important to note that the publicly available research on this specific subclass is limited. Therefore, this guide will draw upon the broader knowledge of 6-substituted pyridazin-3(2H)-one derivatives to provide a foundational understanding for researchers exploring this chemical space.

Overview of Biological Activities

Pyridazin-3(2H)-one derivatives have been extensively investigated for a range of biological activities, primarily focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the pyridazinone ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potential of pyridazin-3(2H)-one derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. For instance, certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have shown significant activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines, with GI50 values in the low micromolar range.[1] The mechanism of anticancer action is often attributed to the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as various kinases and tubulin.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazin-3(2H)-one derivatives is well-documented.[3] Many of these compounds have been found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[4] This selectivity for COX-2 over COX-1 is a desirable characteristic, as it may lead to a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-4 (PDE-4), another important target for anti-inflammatory drugs.[3][5]

Antimicrobial Activity

The pyridazinone scaffold has also served as a basis for the development of novel antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8] The antimicrobial efficacy is highly dependent on the substitution pattern on the pyridazinone ring. For example, certain 6-phenyl-pyridazin-3-one derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[6]

Data Presentation: Biological Activity of 6-Substituted Pyridazin-3(2H)-one Derivatives

The following tables summarize the quantitative data for various 6-substituted pyridazin-3(2H)-one derivatives from the literature. It is important to reiterate that specific data for 6-isopropyl derivatives are not extensively available.

Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones [1]

| Compound | R (at C6-Aryl) | Cell Line | GI50 (µM) |

| 2g | 4-Cl | HL-60 (TB) (Leukemia) | < 2 |

| SR (Leukemia) | < 2 | ||

| NCI-H522 (Non-Small-Cell Lung Cancer) | < 2 | ||

| BT-549 (Breast Cancer) | < 2 |

Table 2: Anti-inflammatory Activity of 6-Substituted 2-Alkylpyridazin-3(2H)-ones [4]

| Compound | R1 (at N2) | R2 (at C6) | COX-2 Selectivity Index |

| 4a | Methyl | Benzyl | 96 |

| 8b | Propyl | Benzoyl | 99 |

| 9a | Methyl | Hydroxy(phenyl)methyl | 98 |

Table 3: Antimicrobial Activity of Pyridazinone Derivatives [7]

| Compound | Bacterial Strain | MIC (µM) |

| 7 | S. aureus (MRSA) | 3.74 - 8.92 |

| P. aeruginosa | 3.74 - 8.92 | |

| A. baumannii | 3.74 - 8.92 | |

| 13 | S. aureus (MRSA) | 3.74 - 8.92 |

| P. aeruginosa | 3.74 - 8.92 | |

| A. baumannii | 3.74 - 8.92 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of pyridazin-3(2H)-one derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 (concentration that causes 50% growth inhibition) is determined.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

-

Enzyme and Compound Incubation: Purified human recombinant COX-2 enzyme is incubated with various concentrations of the test compounds.

-

Substrate Addition: Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 (concentration that causes 50% inhibition) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Visual or Spectrophotometric Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridazin-3(2H)-one derivatives stem from their ability to interact with various molecular targets.

dot

Caption: General anticancer mechanisms of pyridazin-3(2H)-one derivatives.

dot

Caption: General anti-inflammatory mechanisms of pyridazin-3(2H)-one derivatives.

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the versatility of this heterocyclic core. While extensive research has been conducted on various 6-substituted derivatives, there is a noticeable gap in the literature concerning the biological activity profile of 6-isopropylpyridazin-3(2H)-one derivatives.

The exploration of the 6-isopropyl substitution is a logical and promising next step in the structure-activity relationship studies of this class of compounds. The unique steric and electronic properties of the isopropyl group could lead to novel interactions with biological targets, potentially resulting in enhanced potency, selectivity, or improved pharmacokinetic profiles.

Future research should focus on the synthesis of a library of 6-isopropylpyridazin-3(2H)-one derivatives and their systematic screening across a panel of biological assays. Such studies will be instrumental in elucidating the therapeutic potential of this specific subclass and could lead to the identification of novel drug candidates for a variety of diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives | European Journal of Chemistry [eurjchem.com]

The Virtual Forge: A Technical Guide to In Silico Screening and Molecular Docking of 6-Isopropylpyridazin-3(2H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of in silico screening and molecular docking, with a specific focus on the exploration of 6-Isopropylpyridazin-3(2H)-one analogs as potential therapeutic agents. The pyridazinone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The integration of computational techniques into the drug discovery pipeline has become indispensable, offering a cost-effective and time-efficient approach to identify and optimize lead compounds.[4][5][6]

The In Silico Drug Discovery Workflow

The process of identifying promising drug candidates from a virtual library of compounds involves a multi-step workflow that begins with target identification and culminates in the selection of lead compounds for further experimental validation.[7][8] This workflow is designed to systematically filter and prioritize molecules with the highest potential for therapeutic efficacy and favorable pharmacokinetic profiles.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex.[9][10] This method is instrumental in structure-based drug design.

A. Protein Preparation:

-

Selection and Retrieval: The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).

-

Preprocessing: The raw PDB file is prepared by removing water molecules, co-crystallized ligands, and any other non-essential heteroatoms.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom. This step is crucial for accurately modeling electrostatic interactions.

-

Structural Refinement: Any missing residues or atoms in the protein structure are repaired to ensure a complete and accurate model.

B. Ligand Preparation:

-

2D to 3D Conversion: The 2D structures of the 6-Isopropylpyridazin-3(2H)-one analogs are converted into 3D conformations.

-

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain stable, low-energy conformations.

-

Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking simulation.

C. Grid Generation and Docking Simulation:

-

Binding Site Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking with AutoDock Vina: AutoDock Vina, a widely used open-source docking program, can be employed to perform the docking calculations.[11] The software uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

-

Pose Generation and Scoring: The docking simulation generates multiple binding poses for each ligand, which are then ranked based on a scoring function that estimates the binding affinity (typically in kcal/mol).

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of drug candidates.[2][12] Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict these properties.[13]

Methodology:

-

Descriptor Calculation: A set of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each 6-Isopropylpyridazin-3(2H)-one analog.

-

Model Application: The calculated descriptors are used as input for pre-trained ADMET prediction models. Several online servers and software packages are available for this purpose.

-

Parameter Evaluation: A range of ADMET properties are predicted, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal organic cation transporter (OCT2) inhibition.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Data Presentation

The following tables summarize representative quantitative data for pyridazinone analogs, illustrating the type of information generated during in silico screening and molecular docking studies. Disclaimer: The following data is for illustrative purposes and is based on published data for various pyridazinone derivatives, not specifically 6-Isopropylpyridazin-3(2H)-one analogs, for which specific public data is limited.

Table 1: Molecular Docking Scores of Representative Pyridazinone Analogs against Various Targets

| Compound ID | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Pyridazinone A | HIV Reverse Transcriptase | 1RT2 | -8.5 | [14] |

| Pyridazinone B | Cyclin-Dependent Kinase 2 | 1HCK | -9.2 | [15] |

| Pyridazinone C | p38 MAP Kinase | 1W82 | -7.9 | [11] |

| Pyridazinone D | COX-2 | 5KIR | -10.1 | [13] |

Table 2: Predicted ADMET Properties of Representative Pyridazinone Analogs

| Compound ID | HIA (%) | Caco-2 Permeability (nm/s) | BBB Permeability | PPB (%) | CYP2D6 Inhibition | Ames Mutagenicity | Hepatotoxicity |

| Pyridazinone A | 92.5 | 35.2 | High | 85.1 | No | No | Low |

| Pyridazinone B | 88.1 | 25.6 | Medium | 92.3 | Yes | No | Low |

| Pyridazinone C | 95.3 | 42.8 | High | 78.9 | No | No | Low |

| Pyridazinone D | 85.7 | 19.4 | Low | 95.6 | No | No | Medium |

Signaling Pathways

Molecular docking studies often target key proteins involved in specific signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The COX-2 enzyme is a key player in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[16][17] Inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress and inflammatory cytokines, and plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[15][18][19]

Conclusion

In silico screening and molecular docking are powerful tools in modern drug discovery, enabling the rapid and efficient identification of promising lead compounds. The application of these techniques to 6-Isopropylpyridazin-3(2H)-one analogs holds significant potential for the discovery of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive overview of the key methodologies, data interpretation, and biological context necessary for researchers and scientists to effectively leverage these computational approaches in their drug development endeavors. The continued advancement of computational power and algorithm development will further enhance the predictive accuracy and impact of in silico methods in the future.

References

- 1. youtube.com [youtube.com]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. frontiersin.org [frontiersin.org]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dockdynamics.com [dockdynamics.com]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 14. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Physicochemical Properties of 6-Isopropylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of pyridazin-3(2H)-one have been investigated for a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Isopropylpyridazin-3(2H)-one, detailed experimental protocols for their determination, and an exploration of potential biological signaling pathways based on the activities of related compounds.

Core Physicochemical Properties

A summary of the key physicochemical properties of 6-Isopropylpyridazin-3(2H)-one is presented below. Due to a lack of extensive experimental data for this specific molecule, some values are calculated or estimated based on data from structurally similar compounds.

Table 1: Physicochemical Properties of 6-Isopropylpyridazin-3(2H)-one

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | [5] |

| CAS Number | 570416-36-3 | [5][6] |

| Appearance | Estimated: White to off-white solid | Based on similar pyridazinone compounds |

| Melting Point | Estimated: 142 - 146 °C | Based on 6-Methyl-3(2H)-pyridazinone[7] |

| Boiling Point | Data not available | - |

| Solubility | Data not available for the specific compound. General solubility of pyridazinones varies from poorly soluble in water to soluble in organic solvents like DMSO and ethanol.[8] | - |

| pKa | Estimated: ~2.3 (for the pyridazine ring nitrogen) | Based on pyridazine[9] |

| LogP (calculated) | 0.89330 | - |

| Polar Surface Area (PSA) | 45.75000 Ų | - |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and methods reported for similar heterocyclic compounds.

Synthesis of 6-Isopropylpyridazin-3(2H)-one

A general and common method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the condensation of a γ-keto acid with hydrazine hydrate.[9][10]

Reaction Scheme:

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Studies of Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of pyridazinone derivatives, with a focus on a representative compound, 6-substituted-pyridazin-3(2H)-one. The document details the experimental protocols for evaluating cytotoxicity, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

Pyridazinone derivatives have emerged as a promising class of compounds in oncological research, demonstrating cytotoxic effects against a variety of human cancer cell lines.[1][4] Studies have shown that these compounds can induce apoptosis, or programmed cell death, through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the cell cycle, and activation of caspase cascades.[1][4] Furthermore, some pyridazinone derivatives have been observed to induce proteotoxic stress by causing an accumulation of poly-ubiquitinated proteins, suggesting an inhibitory effect on the proteasome.[1][4] The diverse biological activities of pyridazinones, which also include antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, highlight their potential as versatile pharmacophores in drug discovery.[2][3] This guide focuses on the methodologies used to assess the cytotoxic potential of these compounds and the interpretation of the resulting data.

Experimental Protocols

A thorough evaluation of the cytotoxic effects of pyridazinone derivatives involves a panel of in vitro assays designed to measure cell viability, proliferation, and the mechanisms of cell death.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][5]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, MDA-MB-231, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay is used to differentiate between healthy, apoptotic, and necrotic cells.[6]

Protocol:

-

Cell Treatment: Treat cells with the pyridazinone derivative at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for Caspase-3 Activation

Western blotting is used to detect the cleavage of pro-caspase-3 into its active form, a key event in the execution phase of apoptosis.[7][8]

Protocol:

-

Protein Extraction: Lyse the treated cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of the cleaved caspase-3 fragment indicates apoptosis induction.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) for hmox-1

qRT-PCR is employed to measure the expression level of specific genes, such as heme oxygenase-1 (hmox-1), which is often upregulated in response to oxidative stress.[9][10]

Protocol:

-

RNA Extraction: Isolate total RNA from treated cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using specific primers for hmox-1 and a reference gene (e.g., β-actin).

-

Data Analysis: Analyze the amplification data to determine the relative expression of hmox-1 in treated versus untreated cells.

Quantitative Data Summary

The cytotoxic activity of various pyridazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) values are commonly used to quantify the potency of a compound.

| Compound ID | Derivative Class | Cell Line | Assay | CC50 / IC50 (µM) | Reference |

| Pyr-1 | Dichlorophenyl-pyridazinone | HL-60 | DNS | 0.39 | [1] |

| Pyr-1 | Dichlorophenyl-pyridazinone | CEM | DNS | 0.25 | [1] |

| Pyr-1 | Dichlorophenyl-pyridazinone | MDA-MB-231 | DNS | 0.45 | [1] |

| Pyr-1 | Dichlorophenyl-pyridazinone | A-549 | DNS | 0.55 | [1] |

| 6f | Substituted pyridazin-3(2H)-one | MDA-MB-468 | MTT | 3.12 | [11] |

| 7h | Substituted pyridazin-3(2H)-one | MDA-MB-468 | MTT | 4.9 | [11] |

| 7d | Hexahydrothienocycloheptapyridazinone | NCI-H460 (Lung) | - | - | [12] |

| 7h | Hexahydrothienocycloheptapyridazinone | SF-268 (CNS) | - | - | [12] |

Note: The specific CC50/IC50 values for compounds 7d and 7h were not provided in the abstract but were noted to have cytotoxic activity.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of pyridazinone derivatives are often mediated through the induction of specific signaling pathways, leading to apoptosis.

Apoptosis Induction Pathway

Many pyridazinone derivatives induce apoptosis through the intrinsic pathway, which is initiated by cellular stress, such as the accumulation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by pyridazinone derivatives.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a novel pyridazinone derivative involves a series of in vitro assays to determine its effect on cell viability and to elucidate the mechanism of action.

Caption: General experimental workflow for cytotoxicity studies.

Conclusion

Preliminary studies on pyridazinone derivatives have consistently demonstrated their potential as cytotoxic agents against various cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial screening and characterization of novel pyridazinone compounds. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles are warranted to advance the development of these promising molecules as next-generation anticancer therapeutics.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Heme Oxygenase-1 Couples Activation of Mitochondrial Biogenesis to Anti-inflammatory Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity | PLOS One [journals.plos.org]

- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxicity of novel hexahydrothienocycloheptapyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 6-Isopropylpyridazin-3(2H)-one

A comprehensive review of the available scientific literature reveals a notable absence of specific studies detailing the mechanism of action for 6-Isopropylpyridazin-3(2H)-one. Research has predominantly focused on the broader class of pyridazin-3(2H)-one derivatives, which exhibit a wide array of biological activities contingent on the nature and position of their chemical substituents. This guide, therefore, provides a detailed overview of the known mechanisms of action for the pyridazin-3(2H)-one scaffold, offering a foundational understanding of the potential therapeutic applications of this chemical class. Insights into the specific role of the 6-isopropyl substitution remain an area for future investigation.

Overview of the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one core is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The primary mechanisms of action identified for this class of compounds include phosphodiesterase (PDE) inhibition, cyclooxygenase (COX) inhibition, and modulation of other cellular signaling pathways.[1]

Key Mechanisms of Action and Biological Activities

Phosphodiesterase (PDE) Inhibition

A significant number of pyridazin-3(2H)-one derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, these compounds prevent the degradation of cAMP and cGMP, leading to the activation of downstream signaling pathways. This mechanism is central to their application as vasodilators and anti-inflammatory agents.

Signaling Pathway for PDE Inhibition:

Caption: PDE Inhibition by Pyridazinone Derivatives.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity

Certain pyridazin-3(2H)-one derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[1] This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Workflow for COX Inhibition Assay:

Caption: Workflow for COX Inhibition Assay.

Quantitative Data for Pyridazin-3(2H)-one Derivatives

While specific data for 6-isopropylpyridazin-3(2H)-one is not available, the following table summarizes the biological activities of other representative pyridazin-3(2H)-one derivatives to illustrate the potential potency of this chemical class.

| Compound | Target | Activity | Value | Reference |

| 6-benzyl-2-methylpyridazin-3(2H)-one | COX-2 | % Inhibition of edema | 65% at 10 mg/kg | [1] |

| 6-benzoyl-2-propylpyridazin-3(2H)-one | COX-2 | % Inhibition of edema | 60% at 10 mg/kg | [1] |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one | COX-2 | % Inhibition of edema | 62% at 10 mg/kg | [1] |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory | IC50 | 0.051 µM | |

| 4-methoxyphenyl hydrazide derivative of pyridazin-3(2H)-one | Vasodilatory | EC50 | 1.204 µM |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are generalized protocols for assays commonly used to characterize pyridazin-3(2H)-one derivatives.

General Procedure for Synthesis of Pyridazinone Derivatives

A common method for the synthesis of pyridazin-3(2H)-one derivatives involves the cyclocondensation of a β-aroylpropionic acid with hydrazine hydrate.

Protocol:

-

A mixture of the appropriate β-aroylpropionic acid and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the potency and selectivity of compounds as inhibitors of COX enzymes.

Protocol:

-

Recombinant human COX-1 or COX-2 is pre-incubated with various concentrations of the test compound or a vehicle control in a buffer solution at room temperature for a specified time.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period at 37°C and is then terminated by the addition of a stopping reagent (e.g., a strong acid).

-

The concentration of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

The percent inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value (the concentration required for 50% inhibition) is determined by non-linear regression analysis.

Vasorelaxant Activity Assay

This ex vivo assay assesses the ability of a compound to induce relaxation of pre-contracted blood vessels.

Protocol:

-

Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Changes in isometric tension are recorded, and the relaxant response is expressed as a percentage of the pre-contraction.

-

The EC50 value (the concentration required to produce 50% of the maximal relaxation) is calculated from the concentration-response curve.

Conclusion

The pyridazin-3(2H)-one scaffold represents a promising platform for the development of novel therapeutic agents with a range of biological activities, including PDE inhibition and COX inhibition. While the specific mechanism of action of 6-isopropylpyridazin-3(2H)-one remains to be elucidated, the extensive research on related derivatives provides a strong foundation for future investigations. Further studies are warranted to synthesize and characterize 6-isopropylpyridazin-3(2H)-one and to evaluate its biological activity in relevant in vitro and in vivo models. Such research will be instrumental in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within the pyridazin-3(2H)-one class of compounds.

References

Potential Biological Targets for 6-Isopropylpyridazin-3(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the specific biological targets of 6-Isopropylpyridazin-3(2H)-one is limited in publicly available literature, the pyridazin-3(2H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide synthesizes existing research on pyridazinone derivatives to identify high-probability biological targets for 6-Isopropylpyridazin-3(2H)-one. The potential targets span a wide range of therapeutic areas, including cardiovascular diseases, oncology, inflammation, and neurological disorders. This document provides a comprehensive overview of these potential targets, associated quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction to the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This scaffold is of significant interest to medicinal chemists due to its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels.[1] The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1]

Potential Biological Target Classes

Based on the activities of structurally related pyridazinone derivatives, the following target classes are proposed for 6-Isopropylpyridazin-3(2H)-one:

Cardiovascular Targets

Pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system.[1]

-

Phosphodiesterases (PDEs): Many pyridazinone compounds act as inhibitors of phosphodiesterases, particularly PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and positive inotropic effects.[1]

-

Renin-Angiotensin-Aldosterone System (RAAS): Some derivatives have shown potential as antagonists of the RAAS, for instance, by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.[1]

-

Direct-Acting Vasodilators: Certain pyridazinones exhibit direct vasodilatory effects on smooth muscle cells.[1]

Oncology Targets

The pyridazinone scaffold is present in several anticancer agents targeting various components of cell signaling pathways.[1]

-

Kinases: A notable target is the p38α mitogen-activated protein (MAP) kinase, with some pyridazinone derivatives showing subnanomolar inhibitory activity.[2] Other kinases that could be potential targets include B-RAF, BTK, FGFR, and FER.[1]

-

Other Oncology Targets: The scaffold has also been incorporated into inhibitors of Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and tubulin polymerization.[1]

Inflammation and Pain-Related Targets

-

Cyclooxygenases (COX): Derivatives of 6-substituted 2-alkylpyridazin-3(2H)-ones have been synthesized and screened as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3]

Central Nervous System (CNS) Targets

-

Histamine H3 Receptor: A potent and selective inverse agonist of the histamine H3 receptor, a target for cognitive and attentional disorders, was identified from a series of pyridazin-3-one derivatives.[4]

Immune System Targets

-

Formyl Peptide Receptors (FPRs): 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones have been identified as agonists for formyl peptide receptors (FPR1 and FPRL1), which are involved in the innate immune response.[5]

Endocrine Targets

-

Thyroid Hormone Receptors (TRs): Certain pyridazinone derivatives, including a 4-isopropyl-substituted compound, have been patented as agonists for thyroid hormone receptors, which are targets for metabolic diseases like obesity and hyperlipidemia.[6][7]

Quantitative Data for Pyridazinone Derivatives

The following table summarizes key quantitative data for various pyridazinone derivatives, illustrating the potential potency and selectivity of compounds based on this scaffold.

| Compound Class/Example | Target | Assay Type | Quantitative Value | Reference |

| Pyridazin-3-one derivative (CEP-26401) | Human Histamine H3 Receptor | Binding Affinity (Ki) | 2.0 nM | [4] |

| 6-substituted 2-alkylpyridazin-3(2H)-ones | COX-2 | Selectivity Index | 96-99 | [3] |

| Pyridopyridazin-6-one derivative | p38α MAP kinase | Inhibitory Activity | Subnanomolar | [2] |

| 6-Methyl-2,4-disubstituted pyridazin-3(2H)-one | Formyl Peptide Receptor (FPR/FPRL1) | Chemotactic Activity (EC50) | 0.6 µM | [5] |

| Pyridazinone derivative | Angiotensin-Converting Enzyme (ACE) | Inhibitory Activity (IC50) | 5.78 µg/ml | [1] |

Experimental Protocols

This section outlines general methodologies for key experiments to identify and characterize the biological targets of novel compounds like 6-Isopropylpyridazin-3(2H)-one.

High-Throughput Screening (HTS) for Target Identification

A primary step in identifying the biological target of a novel compound is to screen it against a large panel of known biological targets.

Workflow:

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

Structure-Activity Relationship of 6-Isopropylpyridazin-3(2H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-isopropylpyridazin-3(2H)-one scaffold is a promising heterocyclic core in medicinal chemistry, demonstrating a wide array of pharmacological activities. Analogs of this structure have been investigated for their potential as vasodilator, anti-inflammatory, and anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-isopropylpyridazin-3(2H)-one analogs is significantly influenced by the nature and position of substituents on the pyridazinone ring. While direct and extensive SAR studies on the 6-isopropyl variant are not abundant in publicly available literature, analysis of related 6-substituted analogs provides valuable insights into the key structural determinants of activity.

The substituent at the C6 position of the pyridazinone ring plays a crucial role in modulating the pharmacological profile of these compounds. Studies on various analogs indicate that both alkyl and aryl substitutions at this position can confer significant biological activity. For instance, the presence of a methyl group at the C6 position has been associated with potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in inflammatory cascades. In contrast, larger aryl groups at the C6 position have been shown to impart significant vasodilator and anticancer activities.

The steric bulk and electronic properties of the substituent at the C6 position are critical. The isopropyl group, with its moderate bulk and electron-donating nature, is expected to influence the binding affinity and selectivity of the analogs for their biological targets. It is hypothesized that the isopropyl group may provide a favorable hydrophobic interaction within the binding pocket of target enzymes, such as phosphodiesterases or cyclooxygenases, potentially enhancing potency.

Substitutions at the N2 position of the pyridazinone ring are also critical for modulating the potency and selectivity of these compounds. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has been shown to significantly impact the anti-inflammatory, analgesic, and anticancer activities of pyridazinone derivatives.

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of 6-substituted pyridazin-3(2H)-one analogs, providing a comparative overview of their potency.

Table 1: Vasodilator Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

| Compound | R (at C6) | EC50 (µM) | Reference |

| 1 | Phenyl | 0.339 | [1] |

| 2 | 4-Methoxyphenyl | 1.204 | [1] |

| 3 | Phenyl (acid analog) | 0.339 | [1] |

| 4 | Phenyl (ester analog) | 1.225 | [1] |

| Hydralazine | (Reference) | 18.210 | [1] |

Table 2: Anti-inflammatory Activity (COX-2 Inhibition) of 6-Substituted Pyridazin-3(2H)-one Analogs

| Compound | R (at C6) | R' (at N2) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5a | Pyridazinone-based | Diarylurea | 0.77 (µM) | 16.70 | [2] |

| 5f | Pyridazinone-based | Diarylurea | 1.89 (µM) | 13.38 | [2] |

| 9a | Pyridazine-based | - | 15.50 | 21.29 | [3] |

| 9b | Pyridazine-based | - | 17.50 | 15.71 | [3] |

| 12 | Pyridazine-based | - | 17.10 | 17.25 | [3] |

| 16b | Pyridazine-based | - | 16.90 | 18.63 | [3] |

| 17 | Pyridazine-based | - | 17.70 | 16.10 | [3] |

| Celecoxib | (Reference) | - | 17.79 | 17.98 | [3] |

Table 3: Anticancer Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

| Compound | R (at C6) | Cell Line | GI50 (µM) | Reference |

| 10h | Diarylurea-based | Staphylococcus aureus (antibacterial) | 16 (µg/mL) | [4] |

| 8g | Diarylurea-based | Candida albicans (antifungal) | 16 (µg/mL) | [4] |

| IX(a-c) | Pyridazinone-based | S. aureus and MRSA | 0.5-128 (µg/mL) | [4] |

| IX(a-c) | Pyridazinone-based | VEGFR-2 (inhibitory) | 60.70-1800 (nM) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used in the evaluation of the biological activities of 6-isopropylpyridazin-3(2H)-one analogs and related derivatives.

Vasodilator Activity Assay (Isolated Rat Aortic Rings)

Objective: To evaluate the vasorelaxant effect of the test compounds on isolated arterial rings.[5][6][7]

Procedure:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (KCl, 80 mM).

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by non-linear regression analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.[2][3][8][9]

Procedure:

-

Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) are prepared.

-

Reaction Mixture: In a 96-well plate, a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme is prepared.

-

Compound Incubation: Various concentrations of the test compounds (dissolved in DMSO) are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated.

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorometric method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.[4][10][11]

Procedure:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A2780, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by 6-isopropylpyridazin-3(2H)-one analogs.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Caption: Inhibition of the COX-2 signaling pathway by 6-isopropylpyridazin-3(2H)-one analogs.

Phosphodiesterase 4 (PDE4) Signaling Pathway

Caption: Inhibition of the PDE4 signaling pathway by 6-isopropylpyridazin-3(2H)-one analogs.

Conclusion

The 6-isopropylpyridazin-3(2H)-one core represents a versatile scaffold for the development of novel therapeutic agents with a range of biological activities. The structure-activity relationship studies, although not exhaustive for the 6-isopropyl substitution specifically, suggest that modifications at the C6 and N2 positions of the pyridazinone ring are key to modulating potency and selectivity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new analogs. The visualization of the COX-2 and PDE4 signaling pathways provides a clear framework for understanding the potential mechanisms of action of these compounds. Further investigation into the synthesis and biological evaluation of a focused library of 6-isopropylpyridazin-3(2H)-one analogs is warranted to fully elucidate the therapeutic potential of this promising chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise of Pyridazinone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of novel pyridazinone compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to facilitate further research and development in this promising area. Pyridazinone derivatives have shown remarkable potential across multiple therapeutic areas, making them a valuable target for drug discovery.[1]

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data for various pyridazinone derivatives across different therapeutic areas, providing a clear comparison of their potency and selectivity.

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyridazino[4,5-b]indol-4-one 81 | IMR-32 (Neuroblastoma) | 0.07 | Not Specified | [2] |

| Pyridazino[4,5-b]indol-4-one 82 | IMR-32 (Neuroblastoma) | 0.04 | Not Specified | [2] |

| Hydrazide 83 | MCF-7 (Breast Cancer) | 4.25 | PI3K Inhibition | [2] |

| Hydrazide 84 | MCF-7 (Breast Cancer) | 5.35 | PI3K Inhibition | [2] |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 | PC12 (Neuroprotection Assay) | 0.148 | PARP-1 Inhibition | [2] |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 | PC12 (Neuroprotection Assay) | 0.152 | PARP-1 Inhibition | [2] |

| Compound 4aa | Saos-2, MNNG (Osteosarcoma) | Not specified, effective at 10 & 50 µM | PDE4 Inhibition | [3] |

| Compound 4ba | Saos-2, MNNG (Osteosarcoma) | Not specified, effective at 10 & 50 µM | PDE4 Inhibition | [3] |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver Cancer) | 17.30 | EGFR/CDK-2 Inhibition | [4] |

| Pyrazolo-pyridazine 4 | HCT-116 (Colon Cancer) | 18.38 | EGFR/CDK-2 Inhibition | [4] |

| Pyrazolo-pyridazine 4 | MCF-7 (Breast Cancer) | 27.29 | EGFR/CDK-2 Inhibition | [4] |